
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,5-dimethoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dimethoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Propanoic Acid Backbone: The Boc-protected amino acid is then coupled with 2,5-dimethoxybenzaldehyde using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The dimethoxyphenyl moiety may interact with hydrophobic pockets in proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
Uniqueness
The uniqueness of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc group provides a protective function, allowing selective reactions to occur at other sites of the molecule. The dimethoxyphenyl moiety adds to its versatility in interacting with various molecular targets.
Eigenschaften
Molekularformel |
C16H23NO6 |
|---|---|
Molekulargewicht |
325.36 g/mol |
IUPAC-Name |
(3S)-3-(2,5-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-12(9-14(18)19)11-8-10(21-4)6-7-13(11)22-5/h6-8,12H,9H2,1-5H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
XTYVOXNUSUJMOF-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=CC(=C1)OC)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



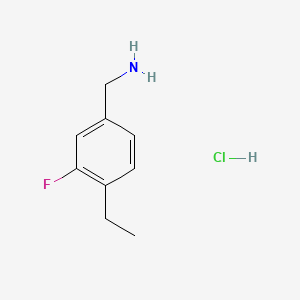
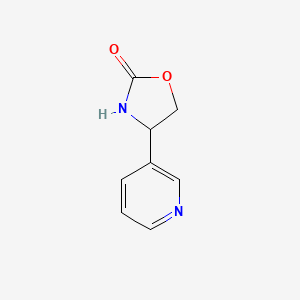
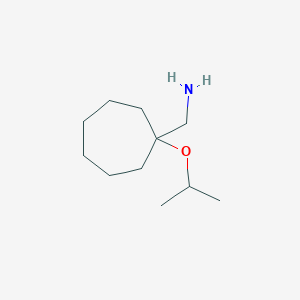
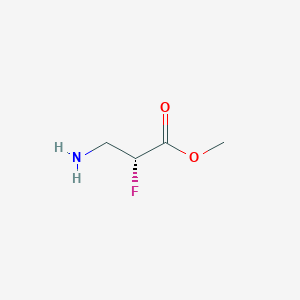
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)
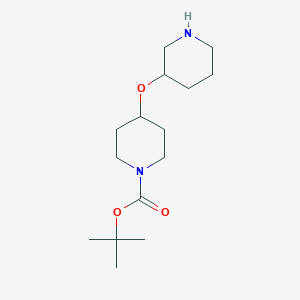


![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)



